molecular formula C18H18N2O5 B2376814 (E)-N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)prop-2-enamide CAS No. 1385618-05-2

(E)-N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)prop-2-enamide

Cat. No.: B2376814
CAS No.: 1385618-05-2
M. Wt: 342.351
InChI Key: QFNPAAGNKBZZCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)prop-2-enamide is a synthetically designed small molecule that functions as a potent inhibitor of tubulin polymerization. Its primary research value lies in its application as an anti-mitotic agent for investigating novel cancer therapeutics. The compound is structurally characterized by a cyano group and a furan-acrylamide moiety attached to a trimethoxyphenyl ring system, a pharmacophore known for targeting the colchicine binding site on β-tubulin. By binding to this site, it disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis in proliferating cancer cells. This mechanism is of significant interest for overcoming multidrug resistance in various cancer cell lines. Research with this compound is focused on evaluating its efficacy and potency against a panel of human cancer cells, elucidating its precise interactions with the tubulin heterodimer, and exploring its potential as a lead compound for the development of next-generation vascular-disrupting agents and anti-angiogenic therapies. Its unique structural features are designed to enhance binding affinity and metabolic stability compared to classical tubulin inhibitors like combretastatin A-4. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

(E)-N-[cyano-(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-22-15-9-12(10-16(23-2)18(15)24-3)14(11-19)20-17(21)7-6-13-5-4-8-25-13/h4-10,14H,1-3H3,(H,20,21)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNPAAGNKBZZCN-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(C#N)NC(=O)C=CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(C#N)NC(=O)/C=C/C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)prop-2-enamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of 3,4,5-trimethoxybenzaldehyde with malononitrile in the presence of a base to form the intermediate compound.

    Cyclization: The intermediate undergoes cyclization with furan-2-carbaldehyde under acidic conditions to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

(E)-N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the development of organic semiconductors and photovoltaic materials due to its electronic properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.

Mechanism of Action

The mechanism of action of (E)-N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or transcription factors, leading to altered cellular signaling pathways. The cyano group and trimethoxyphenyl moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Compound Name Key Substituents Biological Activity Synthesis Method Reference
Target Compound Cyano, 3,4,5-trimethoxyphenyl, furan Under investigation Likely via acrylamide condensation -
(E)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-ol Hydroxy, 3,4,5-trimethoxyphenyl Inert in dibromocyclopropanation Two-phase flow chemistry
(E)-N-(1,3-dioxoisoindolin-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide Phthalimide, 3,4,5-trimethoxyphenyl Antifungal Acyl-hydrazide coupling
CHO27 (Chalcone derivative) 4-Methoxyphenyl, 3,4,5-trimethoxyphenyl Anticancer (prostate) Aldol condensation
PODO-1 (Podophyllotoxin derivative) Hydroxy, 3,4,5-trimethoxyphenyl PPARγ partial agonist Podophyllotoxin modification

Key Observations :

  • Methoxy Groups: The number and position of methoxy groups significantly influence activity. For example, antifungal activity in phthalimide derivatives correlates with increased methoxy substitutions. The target compound’s 3,4,5-trimethoxy configuration may enhance membrane permeability or target binding compared to mono-/dimethoxy analogues.
  • Cyanogroup: The α-cyano group in the target compound distinguishes it from non-cyano analogues like CHO27.
  • Furan vs. Other Heterocycles: Replacing furan with quinoline (e.g., ) or phenyl groups alters electronic properties and bioactivity. Furan’s electron-rich nature may favor interactions with aromatic residues in enzymes or receptors.

Biological Activity

(E)-N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)prop-2-enamide is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry. Its unique structure comprises a cyano group, a trimethoxyphenyl moiety, and a furan ring, which contribute to its pharmacological properties. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following IUPAC name:

 E N cyano 3 4 5 trimethoxyphenyl methyl 3 furan 2 yl prop 2 enamide\text{ E N cyano 3 4 5 trimethoxyphenyl methyl 3 furan 2 yl prop 2 enamide}

Its molecular formula is C18H18N2O5C_{18}H_{18}N_{2}O_{5}, and it features significant functional groups that enhance its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes such as kinases and transcription factors, which are crucial in cellular signaling pathways. This inhibition can lead to altered cellular responses that are beneficial in treating diseases like cancer and inflammation.
  • Binding Affinity : The cyano group and trimethoxyphenyl moiety are essential for the compound's binding affinity to target proteins. This interaction can modulate the activity of these proteins, leading to therapeutic effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has shown promise in inhibiting the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:

  • In vitro Studies : Research indicates that this compound exhibits cytotoxic effects against breast cancer cell lines with IC50 values in the micromolar range .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to reduce pro-inflammatory cytokine production and inhibit pathways associated with inflammation:

  • Mechanistic Insights : The inhibition of specific signaling pathways related to inflammation has been documented, suggesting its potential utility in treating inflammatory diseases.

Data Summary Table

Biological ActivityObserved EffectsReference
AnticancerCytotoxic effects on breast cancer cells
Anti-inflammatoryReduced cytokine production
Enzyme inhibitionInhibition of kinases and transcription factors

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on MCF-7 breast cancer cells demonstrated significant cytotoxicity at concentrations above 10 μM. The mechanism involved apoptosis induction as confirmed by flow cytometry analysis.

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the compound's ability to modulate inflammatory responses in macrophages. Treatment with the compound resulted in decreased levels of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS), indicating its potential use in managing inflammatory conditions.

Q & A

Q. What are the common synthetic routes for preparing (E)-N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)prop-2-enamide?

The compound can be synthesized via condensation reactions involving (3,4,5-trimethoxyphenyl)acrylic acid derivatives and furan-containing amines. A representative method involves refluxing precursors in ethanol with a condensing agent (e.g., carbodiimides) to form the acrylamide bond . Recrystallization from absolute ethanol is critical for purity . Monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) ensures reaction completion .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • NMR spectroscopy : Confirms the (E)-stereochemistry of the propenamide moiety and substituent positions on the trimethoxyphenyl and furan groups .
  • X-ray crystallography : Utilizes programs like SHELXL for refining crystal structures, particularly to resolve stereochemical ambiguities .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, as demonstrated for structurally similar acrylamides .

Q. What preliminary biological assays are used to evaluate its activity?

The MTT assay is commonly employed to assess cytotoxicity against cancer cell lines (e.g., MCF-7 or K562). For example, related acrylamide derivatives showed weak antitumor activity at 50–100 µM concentrations, suggesting dose-response studies are necessary .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol .
  • Catalyst screening : Lewis acids like ZnCl₂ could improve condensation efficiency .
  • Temperature control : Microwave-assisted synthesis reduces reaction times and improves regioselectivity .

Q. How do computational methods aid in understanding its bioactivity?

  • Docking studies : Predict binding affinity to targets like tubulin or kinases by modeling interactions with the trimethoxyphenyl and furan motifs .
  • Pharmacokinetic modeling : Tools like SwissADME estimate logP (~2.8) and bioavailability, highlighting potential metabolic liabilities (e.g., CYP450-mediated oxidation of the furan ring) .

Q. What strategies resolve contradictions in biological data across studies?

  • Standardized protocols : Ensure consistent cell culture conditions (e.g., serum concentration, passage number) to minimize variability in IC₅₀ values .
  • Metabolite profiling : LC-MS/MS identifies degradation products or active metabolites that may explain divergent results .

Q. How is the stereochemical integrity of the (E)-isomer maintained during synthesis?

  • Steric hindrance : Bulky substituents on the acrylamide backbone favor the (E)-configuration .
  • Low-temperature crystallization : Prevents thermal isomerization during purification .

Q. What role do hydrogen-bonding patterns play in its crystallographic packing?

Graph set analysis (e.g., Etter’s rules) reveals intermolecular N–H···O and C–H···O interactions, stabilizing the crystal lattice. These patterns influence solubility and melting point .

Methodological Considerations Table

Aspect Technique Key Parameters Reference
Stereochemical analysisX-ray crystallographySHELXL refinement, R-factor < 0.05
Purity assessmentHPLCC18 column, acetonitrile/water gradient (90:10→60:40)
Biological activityMTT assay24–72 hr incubation, λ = 570 nm absorbance
Computational modelingAutoDock VinaGrid box centered on tubulin’s colchicine site

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.